molecular formula C12H14N2O2 B14439104 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol CAS No. 80200-02-8

4-[3-(1H-Pyrazol-1-yl)propoxy]phenol

Cat. No.: B14439104
CAS No.: 80200-02-8
M. Wt: 218.25 g/mol
InChI Key: MFFJEHPZEJTQNV-UHFFFAOYSA-N
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Description

4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-(1H-pyrazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and functional group modifications. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1H-Pyrazol-1-yl)propoxy]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, quinones, and reduced pyrazole compounds .

Scientific Research Applications

4-[3-(1H-Pyrazol-1-yl)propoxy]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is unique due to its specific structural features, which include a phenolic hydroxyl group and a pyrazole ring connected by a propoxy linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

80200-02-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(3-pyrazol-1-ylpropoxy)phenol

InChI

InChI=1S/C12H14N2O2/c15-11-3-5-12(6-4-11)16-10-2-9-14-8-1-7-13-14/h1,3-8,15H,2,9-10H2

InChI Key

MFFJEHPZEJTQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCOC2=CC=C(C=C2)O

Origin of Product

United States

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